2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER
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Description
2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER is a useful research compound. Its molecular formula is C11H9ClF3NO4 and its molecular weight is 311.64 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 41.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vanadate Complexes and Redox Properties
Research on vanadate complexes, such as those involving 3-hydroxy-1,2-dimethyl-pyridinone, highlights the intricate interactions and redox properties of these compounds. Such studies contribute to our understanding of metal-ligand interactions and their potential applications in medicinal chemistry and materials science (Jakusch et al., 2014).
Photodynamic Therapy Enhancements
The development of treatments to enhance protoporphyrin IX accumulation for photodynamic therapy demonstrates the importance of chemical compounds in improving medical treatments. Studies focusing on the skin's pretreatment to improve clinical outcomes of photodynamic therapy shed light on the intersection of chemistry and dermatological treatments (Gerritsen et al., 2008).
Alternative Fuels
Research on dimethyl ether as an alternative fuel for compression ignition engines exemplifies the role of chemical compounds in addressing environmental and energy security concerns. Such studies explore the combustion performance, emission characteristics, and technological challenges associated with alternative fuels (Park & Lee, 2014).
Microfluidic Devices for Biological Studies
Studies on microfluidic systems, particularly those fabricated in poly(dimethylsiloxane) (PDMS), underscore the impact of chemical compounds in the development of tools for biological research. These devices facilitate a range of biological procedures, offering efficiency and novel insights into cell biology (Sia & Whitesides, 2003).
Environmental and Health Impacts of Chemicals
Reviews of the toxicity and environmental impacts of compounds like dimethylarsinic acid and paraquat provide critical insights into the health risks and environmental safety considerations associated with chemical usage. These studies highlight the importance of understanding the toxicological profiles of chemicals to safeguard human health and the environment (Kenyon & Hughes, 2001; Tsai, 2013).
Properties
IUPAC Name |
dimethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO4/c1-19-9(17)7(10(18)20-2)8-6(12)3-5(4-16-8)11(13,14)15/h3-4,7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITBMJZLAOGWTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363414 |
Source
|
Record name | dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820180 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477859-76-0 |
Source
|
Record name | 1,3-Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477859-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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